molecular formula C13H13N3 B14713802 N-[(E)-1-phenylethylideneamino]pyridin-2-amine CAS No. 19848-64-7

N-[(E)-1-phenylethylideneamino]pyridin-2-amine

Cat. No.: B14713802
CAS No.: 19848-64-7
M. Wt: 211.26 g/mol
InChI Key: WXHUBZIYXVZMOG-RVDMUPIBSA-N
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Description

N-[(E)-1-phenylethylideneamino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-phenylethylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and an aromatic aldehyde, such as benzaldehyde. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[(E)-1-phenylethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(E)-1-phenylethylideneamino]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-phenylethylideneamino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: N-[(E)-1-phenylethylideneamino]pyridin-2-amine is unique due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.

Properties

CAS No.

19848-64-7

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]pyridin-2-amine

InChI

InChI=1S/C13H13N3/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14-13/h2-10H,1H3,(H,14,16)/b15-11+

InChI Key

WXHUBZIYXVZMOG-RVDMUPIBSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC1=CC=CC=N1)C2=CC=CC=C2

Origin of Product

United States

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